![molecular formula C11H7ClF3N3O2S B2422174 methyl N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}carbamate CAS No. 2061171-88-6](/img/structure/B2422174.png)
methyl N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}carbamate
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Overview
Description
This compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate, which led to the formation of the correspondent compound . This compound was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by the presence of a fluorine atom and a pyridine in their structure . These elements bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Agrochemical Applications
This compound is a key structural motif in active agrochemical ingredients . The major use of its derivatives is in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new derivatives have acquired ISO common names .
Pharmaceutical Applications
Several derivatives of this compound are used in the pharmaceutical industry . Five pharmaceutical products containing this moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
Two veterinary products containing this compound have been granted market approval .
Synthesis of Trifluoromethylpyridines
This compound is used in the synthesis of trifluoromethylpyridines, which are key intermediates in the production of various agrochemicals and pharmaceuticals .
Inhibition of Bacterial Growth
A derivative of this compound, 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), is a potent inhibitor of bacterial phosphopantetheinyl transferase. This inhibits secondary metabolism and thwarts bacterial growth .
Development of Fluorinated Organic Chemicals
The unique properties of fluorine and fluorine-containing moieties, such as this compound, have led to many advances in the agrochemical, pharmaceutical, and functional materials fields .
Drug Potency Enhancement
A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition .
Design and Synthesis of Pyrimidinamine Derivatives
This compound is used as a template in the design and synthesis of pyrimidinamine derivatives, which have shown excellent fungicidal activity .
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethylpyridine motif have been used in the agrochemical and pharmaceutical industries . They are thought to interact with various targets, depending on their specific structures .
Mode of Action
It’s known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, depending on their specific structures and targets .
Pharmacokinetics
An advanced analogue of a similar series, ml267, has been highlighted for its in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetic profiles .
Result of Action
Similar compounds have been found to have various effects, depending on their specific structures and targets .
Action Environment
It’s known that environmental factors can significantly influence the action and efficacy of similar compounds .
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development and study of new TFMP derivatives like “methyl N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}carbamate” will likely continue to be a significant area of research in the future.
properties
IUPAC Name |
methyl N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O2S/c1-20-10(19)18-9-17-7(4-21-9)8-6(12)2-5(3-16-8)11(13,14)15/h2-4H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPWRPINTZIUGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}carbamate |
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